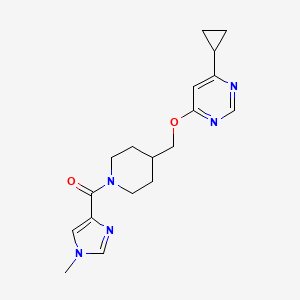

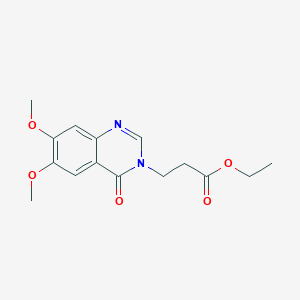

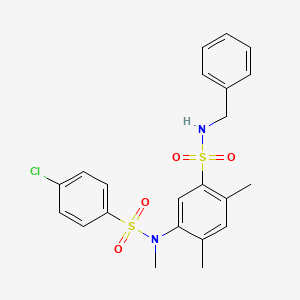

tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as pyrrolidines with tert-butyl groups, has been demonstrated through various methods. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy achieved a high yield and enantiomeric excess, showing the effectiveness of this approach for creating chiral pyrrolidine structures (Chung et al., 2005). Similarly, other research has focused on the regio-selective synthesis of pyrrolidine derivatives, highlighting the strategic use of the tert-butyl group for directing selective substitutions (Nguyen et al., 2009).

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl substituted pyridine derivatives has been characterized using various spectroscopic methods and X-ray crystallography. Such studies reveal the stabilization of these molecules by intramolecular hydrogen bonds and provide insights into their molecular geometries (Çolak et al., 2021).

Chemical Reactions and Properties

Research into the chemical reactions of pyrrolidine and pyridine derivatives with tert-butyl groups often explores their reactivity towards different chemical agents and conditions. For instance, the transition-metal-free synthesis of quinolines from substrates bearing pyrrolidinyl rings demonstrates the versatility of these compounds in organic synthesis (Bujok et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystalline structure, are crucial for understanding the applicability of these compounds in various domains. Studies have shown that tert-butyl groups can influence the solubility and thermal properties of pyridine-imide polymers, indicating the impact of substituents on material properties (Lu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards oxidizing agents, nucleophiles, and electrophiles, define the utility of these compounds in synthetic chemistry. For instance, the efficient synthesis of tert-butyl substituted 2-pyrrolidinones showcases the functionalization capacity of these molecules for generating complex structures (Sasaki et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines A study by Chung et al. (2005) outlines a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy. The synthesis, which involves a five-step chromatography-free process, showcases the application of tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate in the formation of complex pyrrolidine structures with high yield and optical purity. This process highlights the compound's significance in facilitating efficient chemical reactions and producing chiral pyrrolidine with high yield and purity, demonstrating its value in synthetic organic chemistry (Chung et al., 2005).

Supramolecular Arrangement and Weak Interactions

Diverse Supramolecular Arrangement of Substituted Oxopyrrolidine Analogues Samipillai et al. (2016) conducted a detailed investigation into the crystal structure of substituted 3-oxopyrrolidines, closely related to tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate. The research highlights how even in the absence of a hydrogen bond donor and acceptor system, the oxopyrrolidine scaffold can form intricate supramolecular assemblies through various weak interactions. This study sheds light on the structural adaptability and potential of such compounds in forming complex molecular assemblies, which could be crucial in designing new materials and understanding molecular interactions (Samipillai et al., 2016).

Stability and Resistance to Bioreduction

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains Research by Taratayko et al. (2022) discusses pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group, known for their high resistance to bioreduction. The study presents the synthesis of 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls and explores their stability against reduction, showcasing the compound's potential in maintaining structural integrity under biological conditions. This characteristic is valuable in biomedical research where stability against bioreduction is crucial (Taratayko et al., 2022).

Zukünftige Richtungen

: Sigma-Aldrich: tert-Butyl (3-nitropyridin-2-yl)glycinate : ChemicalBook: tert-Butyl 3-aminopyrrolidine-1-carboxylate : Sigma-Aldrich: tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate : Sigma-Aldrich: tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate : ChemSpider: tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate

Eigenschaften

IUPAC Name |

tert-butyl 3-[(3-nitropyridin-2-yl)amino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-10(9-17)16-12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLSIIVHFYOOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)